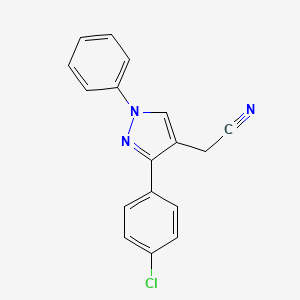

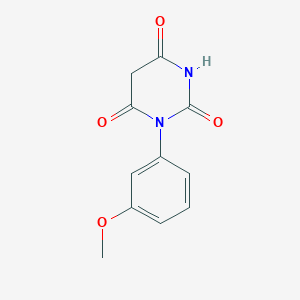

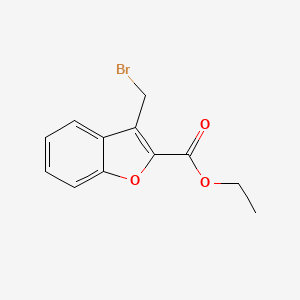

![molecular formula C13H9ClN2O2S B1349591 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-07-5](/img/structure/B1349591.png)

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate, involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .

- Pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- The synthesis of these compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

- The results of these applications have shown that pyrazole derivatives have noteworthy biological properties including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Agrochemistry

- Pyrazoles are also used in agrochemistry .

- An essential scaffold is 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide, which is produced as an insecticidal compound .

- The method of application involves the use of species Helicoverpa armigera and Plutella xylostella as standard tebufenozide .

- The results of these applications have shown that pyrazole derivatives can be effective insecticides .

D-Amino Acid Oxidase (DAO) Inhibition

- 3-Methylpyrazole-5-carboxylic acid is a potent and selective D-amino acid oxidase (DAO) inhibitor .

- This compound protects DAO cells from oxidative stress induced by D-Serine .

- It specifically prevents formalin-induced tonic pain .

Coordination Chemistry

- Pyrazoles are used in coordination chemistry .

- They can act as ligands to form complexes with various metals .

- These complexes have been studied for their potential applications in catalysis, magnetism, and luminescence .

Organometallic Chemistry

- Pyrazoles also find applications in organometallic chemistry .

- They can form organometallic compounds, which have been used in various chemical reactions .

Antileishmanial and Antimalarial Activities

- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their antileishmanial and antimalarial activities .

- The in vitro antileishmanial activity was evaluated against Leishmania aethiopica clinical isolate .

- The in vivo antimalarial activities were evaluated against Plasmodium berghei infected mice .

- The results revealed that some compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Green Synthesis

- Pyrazole derivatives can be synthesized using green synthesis methods .

- This approach is environmentally friendly and can lead to high yields .

Microwave-Assisted Synthesis

- Pyrazole derivatives can also be synthesized using microwave-assisted methods .

- This method can significantly reduce the reaction time and improve the yield .

Antimalarial Agents

- Some hydrazine-coupled pyrazole derivatives have shown promising results as potential antimalarial agents .

- The in vivo antimalarial activities were evaluated against Plasmodium berghei infected mice .

- The results revealed that some compounds displayed better inhibition effects against Plasmodium berghei .

Future Directions

properties

IUPAC Name |

1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNOKMJVZJDVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153303 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

CAS RN |

565171-07-5 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)